N-benzyl-N-(3,5-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
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Overview
Description
N-benzyl-N-(3,5-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a complex organic compound that belongs to the class of triazolopyridine sulfonamides. These compounds are known for their diverse biological activities, including potential antimalarial, antibacterial, and antifungal properties . The structure of this compound features a triazolopyridine core, which is a fused heterocyclic system, and a sulfonamide group, which is known for its role in various pharmacological activities.
Mechanism of Action
Target of Action
The primary targets of N-benzyl-N-(3,5-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide It’s known that triazole compounds, which this compound is a derivative of, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with multiple targets within the body.
Mode of Action
The specific mode of action of This compound Triazole derivatives are known to show versatile biological activities due to their ability to bind with various enzymes and receptors . This suggests that the compound may interact with its targets, leading to changes in their function.
Biochemical Pathways
The exact biochemical pathways affected by This compound Given that triazole compounds can interact with a variety of enzymes and receptors , it’s plausible that this compound could affect multiple biochemical pathways, leading to downstream effects.
Result of Action
The specific molecular and cellular effects of This compound The compound’s potential to bind with various enzymes and receptors suggests that it could have diverse effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-(3,5-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triazolopyridine Core: This can be achieved through the cyclization of appropriate precursors, such as hydrazine derivatives and pyridine carboxylic acids, under acidic or basic conditions.
Sulfonamide Formation: The triazolopyridine intermediate is then reacted with sulfonyl chlorides in the presence of a base like triethylamine to introduce the sulfonamide group.
N-Benzylation and N-(3,5-Dimethylphenyl) Substitution: The final step involves the alkylation of the nitrogen atoms with benzyl and 3,5-dimethylphenyl groups using reagents like benzyl bromide and 3,5-dimethylphenyl bromide under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and dimethylphenyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: Benzyl alcohol derivatives and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
N-benzyl-N-(3,5-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways of pathogens.
Medicine: Explored for its antimalarial properties, showing activity against Plasmodium falciparum in vitro. It also has potential antibacterial and antifungal activities.
Industry: Could be used in the development of new pharmaceuticals and agrochemicals due to its diverse biological activities.
Comparison with Similar Compounds
- N-benzyl-N-(3,5-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
- N-benzyl-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Comparison:
- Structural Differences: The position of the sulfonamide group (e.g., at the 6th or 8th position) and the nature of the substituents on the aromatic rings can significantly affect the biological activity and chemical reactivity of these compounds.
- Biological Activity: While similar compounds may share some biological activities, such as antimalarial properties, their efficacy and potency can vary depending on the specific molecular structure and the nature of the substituents .
N-benzyl-N-(3,5-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide stands out due to its unique combination of substituents, which confer specific biological activities and chemical properties that are valuable for various scientific and industrial applications.
Properties
IUPAC Name |
N-benzyl-N-(3,5-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-16-11-17(2)13-19(12-16)25(14-18-7-4-3-5-8-18)28(26,27)20-9-6-10-24-15-22-23-21(20)24/h3-13,15H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVFATYXGJCDNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CN4C3=NN=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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